molecular formula C9H9ClF3NO2S B5751997 N-[2-chloro-5-(trifluoromethyl)phenyl]ethanesulfonamide

N-[2-chloro-5-(trifluoromethyl)phenyl]ethanesulfonamide

Cat. No. B5751997
M. Wt: 287.69 g/mol
InChI Key: QIZMMOFZZFHCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]ethanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CTE, and it is a sulfonamide derivative that has shown promising results in various studies. In

Scientific Research Applications

CTE has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. CTE has been used in various studies to investigate its effects on different diseases, including cancer, arthritis, and bacterial infections.

Mechanism of Action

The mechanism of action of CTE is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and tumor growth. CTE has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the inflammatory response. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor growth and metastasis.
Biochemical and Physiological Effects
CTE has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. CTE has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, CTE has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

CTE has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, one of the limitations of CTE is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects on specific pathways or targets.

Future Directions

There are several future directions for the study of CTE. One area of research is to investigate its potential as a therapeutic agent for various diseases, including cancer, arthritis, and bacterial infections. Another area of research is to investigate the mechanism of action of CTE and identify its molecular targets. Additionally, there is a need for further studies to investigate the safety and toxicity of CTE in humans.

Synthesis Methods

The synthesis of CTE involves the reaction between 2-chloro-5-trifluoromethyl aniline and ethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure CTE.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO2S/c1-2-17(15,16)14-8-5-6(9(11,12)13)3-4-7(8)10/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZMMOFZZFHCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.